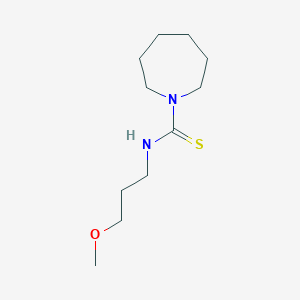![molecular formula C22H29N5O3 B4119469 2-(4-benzyl-1-piperazinyl)-N-{3-[(4-nitrophenyl)amino]propyl}acetamide](/img/structure/B4119469.png)
2-(4-benzyl-1-piperazinyl)-N-{3-[(4-nitrophenyl)amino]propyl}acetamide
Vue d'ensemble
Description
2-(4-benzyl-1-piperazinyl)-N-{3-[(4-nitrophenyl)amino]propyl}acetamide, also known as BPPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPPA is a small molecule that belongs to the class of piperazine derivatives. It has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Mécanisme D'action
The exact mechanism of action of 2-(4-benzyl-1-piperazinyl)-N-{3-[(4-nitrophenyl)amino]propyl}acetamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating the activity of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to reduce the activity of certain enzymes that are involved in the breakdown of neurotransmitters such as dopamine and serotonin. Moreover, this compound has been shown to increase the production of certain neurotrophic factors that are involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-benzyl-1-piperazinyl)-N-{3-[(4-nitrophenyl)amino]propyl}acetamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has also been extensively studied for its biological activities, which makes it a useful tool for investigating the mechanisms of action of certain enzymes and receptors. However, this compound has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Moreover, this compound has not been extensively studied for its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
For research include the development of more potent and selective derivatives of 2-(4-benzyl-1-piperazinyl)-N-{3-[(4-nitrophenyl)amino]propyl}acetamide, investigation of its potential use in the treatment of neurodegenerative diseases and cancer, and the investigation of its potential toxicity.
Applications De Recherche Scientifique
2-(4-benzyl-1-piperazinyl)-N-{3-[(4-nitrophenyl)amino]propyl}acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Moreover, this compound has been studied for its potential application in the treatment of cancer.
Propriétés
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[3-(4-nitroanilino)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c28-22(24-12-4-11-23-20-7-9-21(10-8-20)27(29)30)18-26-15-13-25(14-16-26)17-19-5-2-1-3-6-19/h1-3,5-10,23H,4,11-18H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPKKOMGUHXZPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NCCCNC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorobenzyl)-N-[3-(2-furyl)-3-phenylpropyl]acetamide](/img/structure/B4119396.png)
![dimethyl 2-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4119400.png)
![7-fluoro-2-(2-methoxyethyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4119401.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4119407.png)
![N,N'-bis{4-[(tert-butylamino)sulfonyl]phenyl}terephthalamide](/img/structure/B4119410.png)
![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4119414.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,5-dimethylbenzamide](/img/structure/B4119423.png)

![2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-cyclopropylhydrazinecarbothioamide](/img/structure/B4119442.png)
![3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4119448.png)
![N-(4-acetylphenyl)-N'-[1-(3-methoxyphenyl)ethyl]thiourea](/img/structure/B4119455.png)

![2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B4119475.png)
